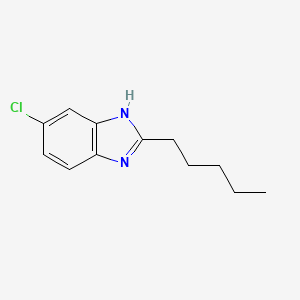

6-Chloro-2-pentyl-1H-benzimidazole

Description

Historical Trajectory and Foundational Insights into Benzimidazole (B57391) Bioactivity

The journey of benzimidazole in medicinal chemistry began with its first synthesis in 1872. cbijournal.com However, significant interest in its biological potential was sparked in the 1940s when it was proposed to act as an analog to purines, thereby influencing biological processes. nih.gov A pivotal moment in its history was the discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a fundamental component of vitamin B12, solidifying its importance in biological systems. ajptr.com This early understanding laid the groundwork for decades of research, leading to the development of a multitude of benzimidazole-containing drugs with a wide range of pharmacological activities. rsc.org These include anthelmintics like albendazole (B1665689) and mebendazole, proton pump inhibitors such as omeprazole, and antihistamines like astemizole. ajptr.comnih.gov

The foundational insights into benzimidazole's bioactivity stem from its unique chemical properties. The fused ring system provides a rigid, planar structure that can engage in various non-covalent interactions with biological macromolecules. nih.gov These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition and binding to target proteins and enzymes. nih.gov The ability to easily substitute at various positions on the benzimidazole ring has allowed medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule, leading to the discovery of derivatives with enhanced potency and selectivity. rsc.orgimpactfactor.org

Significance of the Benzimidazole Nucleus as a Privileged Structure in Drug Discovery and Design

The designation of the benzimidazole nucleus as a privileged structure is a testament to its remarkable success in yielding a diverse array of biologically active compounds. ijpsjournal.comajptr.comnih.govbenthamscience.comnih.gov This privileged status arises from its ability to serve as a versatile scaffold that can be decorated with various functional groups to target a wide range of biological receptors and enzymes. nih.govbenthamscience.com The structural flexibility of the benzimidazole core allows for the creation of extensive libraries of compounds, significantly increasing the probability of identifying lead candidates in drug discovery programs. nih.gov

The broad spectrum of pharmacological activities associated with benzimidazole derivatives is extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, antihypertensive, and many other therapeutic areas. ijpsjournal.comajptr.comnih.govresearchgate.net This versatility is a direct consequence of the core's ability to mimic endogenous ligands and interact with key biological targets. researchgate.net For instance, the structural similarity of benzimidazole to purines enables its derivatives to compete with natural substrates for the active sites of enzymes involved in nucleic acid synthesis, a mechanism exploited in the development of some antiviral and anticancer agents. nih.gov The ongoing exploration of benzimidazole as a privileged scaffold continues to yield novel therapeutic agents, highlighting its enduring importance in medicinal chemistry. nih.govbenthamscience.com

Contextualization of 6-Chloro-2-pentyl-1H-benzimidazole within Substituted Benzimidazole Research

Research into substituted benzimidazoles is a highly active area, with a focus on understanding how different substituents at various positions on the benzimidazole ring influence biological activity. ajptr.comnih.gov Structure-activity relationship (SAR) studies are crucial in this field, providing insights into the chemical features necessary for a desired pharmacological effect. nih.govnih.gov Key positions for substitution on the benzimidazole ring that have been shown to be critical for pharmacological effects are the N-1, C-2, and C-6 positions. nih.gov

The compound This compound is a specific example of a substituted benzimidazole. The presence of a chloro group at the 6-position and a pentyl group at the 2-position are significant modifications to the parent benzimidazole structure. The chloro group, being an electron-withdrawing group, can influence the electronic properties of the benzimidazole ring system. The pentyl group, a hydrophobic alkyl chain, significantly increases the lipophilicity of the molecule. acs.org This increased lipophilicity can play a crucial role in its biological activity, potentially by enhancing its ability to permeate cell membranes. acs.org

Recent studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have highlighted the importance of substitutions at these positions for antimicrobial and anticancer activities. nih.govresearchgate.net For example, research has shown that N-substituted 6-chloro-1H-benzimidazole derivatives can exhibit potent antibacterial and anticancer properties. nih.gov The design of such compounds often involves the strategic placement of various substituents to optimize interactions with biological targets. nih.gov While specific research on the biological activities of this compound is part of the broader investigation into substituted benzimidazoles, the rationale for its synthesis lies in the exploration of how the combination of a halogen at the 6-position and an alkyl chain at the 2-position impacts its potential therapeutic applications. nih.govacs.org

Structure

3D Structure

Properties

CAS No. |

66073-78-7 |

|---|---|

Molecular Formula |

C12H15ClN2 |

Molecular Weight |

222.71 g/mol |

IUPAC Name |

6-chloro-2-pentyl-1H-benzimidazole |

InChI |

InChI=1S/C12H15ClN2/c1-2-3-4-5-12-14-10-7-6-9(13)8-11(10)15-12/h6-8H,2-5H2,1H3,(H,14,15) |

InChI Key |

BIMBDAHDUPIEFL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=NC2=C(N1)C=C(C=C2)Cl |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 6 Chloro 2 Pentyl 1h Benzimidazole Derivatives

Systematic Analysis of the 6-Chloro Substituent's Influence on Biological Activity

The presence and nature of substituents on the benzenoid ring of the benzimidazole (B57391) core are critical determinants of biological activity. The C-6 position, in particular, has been identified as a key site for modification to enhance pharmacological effects. nih.govnih.gov The introduction of a chloro group at this position, as seen in 6-Chloro-2-pentyl-1H-benzimidazole, is a strategic choice rooted in established SAR principles.

Halogen substituents, especially chlorine, are known to significantly impact a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. The chloro group is a lipophilic, electron-withdrawing substituent. Its presence at the C-6 position can enhance the molecule's ability to cross biological membranes and can influence binding affinity with target proteins.

Research on various benzimidazole series has demonstrated the importance of the C-6 substituent. For instance, in a study of 1,2,6-trisubstituted benzimidazoles, the nature of the group at C-6 was shown to be a major factor in their anti-inflammatory activity. nih.gov Similarly, studies on benzimidazole derivatives targeting cancer have shown that chloro-substituted compounds exhibit potent activity. nih.gov For example, a series of N-substituted 6-chloro-1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, highlighting the strategic importance of the 6-chloro moiety. nih.govrsc.org The electron-withdrawing nature of the chlorine atom can modulate the pKa of the benzimidazole nitrogen atoms, which in turn affects the ionization state of the molecule and its ability to form crucial hydrogen bonds within a receptor's active site.

The table below illustrates the effect of different substituents at the C-6 position on the anticancer activity (IC50) of a hypothetical series of 2-pentyl-1H-benzimidazole derivatives against a cancer cell line, based on general SAR principles.

| Compound | C-6 Substituent (R) | Hypothetical IC50 (µM) | Rationale for Activity |

| 1 | -H | 15.2 | Baseline activity of the unsubstituted scaffold. |

| 2 | -Cl | 5.8 | The electron-withdrawing chloro group enhances lipophilicity and target interaction. |

| 3 | -NO2 | 4.5 | Strong electron-withdrawing nitro group often leads to potent but potentially more toxic compounds. |

| 4 | -CH3 | 10.1 | Electron-donating methyl group may slightly reduce activity compared to electron-withdrawing groups. |

| 5 | -OCH3 | 12.5 | The methoxy (B1213986) group can have mixed electronic effects and may increase steric hindrance. |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this specific series.

Elucidation of the 2-Pentyl Chain's Contribution to Bioactivity Modulation

The substituent at the C-2 position of the benzimidazole ring plays a pivotal role in defining the compound's biological activity. nih.gov This position is highly amenable to modification, and the nature of the group attached directly influences ligand-target interactions. In this compound, the 2-pentyl group is a key feature.

The pentyl chain, being a hydrophobic alkyl group, significantly increases the lipophilicity of the molecule. ontosight.ai This property is crucial for enhancing membrane permeability, allowing the compound to reach intracellular targets more effectively. ontosight.ai The length and branching of the alkyl chain at the C-2 position are critical. Studies on various benzimidazole derivatives have shown that there is often an optimal chain length for maximum activity. For instance, in a series of N-alkylated 2-phenyl-1H-benzimidazoles, a linear increase in anticancer effects was observed as the N-1 alkyl chain length increased from one to five carbons. acs.org While this applies to the N-1 position, similar principles often govern the C-2 position, where the alkyl chain can occupy a hydrophobic pocket in the target protein.

The table below demonstrates the influence of varying the alkyl chain length at the C-2 position on the hypothetical antimicrobial activity (Minimum Inhibitory Concentration, MIC) of 6-chloro-1H-benzimidazole derivatives.

| Compound | C-2 Substituent | Hypothetical MIC (µg/mL) | Rationale for Activity |

| 6 | -Methyl | 32 | Short chain, limited hydrophobic interaction. |

| 7 | -Propyl | 16 | Increased lipophilicity leads to better activity. |

| 8 | -Pentyl | 8 | Optimal chain length for fitting into the hydrophobic pocket of the target enzyme. |

| 9 | -Heptyl | 16 | Longer chain may introduce steric clash or unfavorable conformations, reducing activity. |

| 10 | -Isopropyl | 24 | Branched chain may be less favorable for binding than a linear chain. |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this specific series.

Impact of N-1 Substituents on Pharmacological Profiles and Efficacy

The N-1 position of the benzimidazole ring is a critical site for substitution, and modifications here can dramatically alter a compound's pharmacological profile and efficacy. nih.govnih.gov While the parent compound, this compound, is unsubstituted at this position (containing an N-H), the potential for N-1 substitution is a key area of SAR investigation. The hydrogen atom on the N-1 nitrogen can act as a hydrogen bond donor, which can be a crucial interaction for binding to a biological target.

Introducing substituents at the N-1 position can have several effects:

Steric Hindrance: Bulky N-1 substituents can influence the orientation of the entire molecule within a binding site or prevent binding altogether.

Lipophilicity: Adding alkyl or aryl groups at N-1 generally increases lipophilicity, which can affect absorption, distribution, and cell penetration. acs.org

Loss of Hydrogen Bond Donor: N-alkylation removes the N-H proton, eliminating its ability to act as a hydrogen bond donor. acs.org This can be detrimental if this interaction is essential for activity, but it can be beneficial if the N-H is involved in unwanted interactions or if the pocket is purely hydrophobic.

Introduction of New Functional Groups: N-1 substituents can introduce new functionalities capable of forming different types of interactions (e.g., basic amines for salt formation, aromatic rings for π-stacking).

Studies have shown that N-1 substitution with groups like benzyl (B1604629) can significantly increase chemotherapeutic activity. nih.govresearchgate.net Research on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives revealed that the biological properties were strongly influenced by the N-1 substitution. acs.org

The following table illustrates the potential impact of various N-1 substituents on the hypothetical receptor binding affinity (Ki) of 6-Chloro-2-pentyl-benzimidazole derivatives.

| Compound | N-1 Substituent | Hypothetical Binding Affinity Ki (nM) | Rationale for Effect |

| 11 | -H | 50 | Baseline affinity; N-H acts as a hydrogen bond donor. |

| 12 | -Methyl | 75 | Loss of H-bond donor and slight steric effect may decrease affinity. |

| 13 | -Benzyl | 25 | Benzyl group may form favorable π-π stacking or hydrophobic interactions in the binding pocket. |

| 14 | -(CH2)2N(CH3)2 | 35 | Introduces a basic moiety for potential ionic interactions, but increased flexibility could be entropically unfavorable. |

| 15 | -SO2CH3 | 120 | Bulky, electron-withdrawing group may be sterically and electronically unfavorable for this target. |

Note: This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data for this specific series.

Conformational and Planarity Aspects Governing Ligand-Target Interactions

The three-dimensional structure and conformational flexibility of a ligand are paramount for its interaction with a biological target. For benzimidazole derivatives, the planarity of the core bicyclic system is a defining feature that facilitates π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in a receptor's active site. researchgate.net

While the benzimidazole core itself is largely planar, the substituents at the C-2 and N-1 positions introduce conformational flexibility.

C-2 Pentyl Chain: The five-carbon chain is flexible and can adopt numerous conformations. The lowest energy conformation and the "bioactive conformation" (the shape it adopts when bound to the target) may not be the same. The ability of the pentyl chain to orient itself favorably within a hydrophobic pocket is essential for high-affinity binding. nih.gov

N-1 Substituents: The torsion angle between an N-1 substituent and the benzimidazole plane can be critical. For example, with an N-1 benzyl group, the orientation of the phenyl ring relative to the benzimidazole core will dictate its ability to engage in additional interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can provide predictive insights, guiding the design of new, more potent analogues without the need for exhaustive synthesis and testing of every possible derivative.

For a series of compounds based on the this compound scaffold, a QSAR study would involve:

Data Collection: Assembling a dataset of derivatives with measured biological activity (e.g., IC50, Ki, MIC values).

Descriptor Calculation: Quantifying various physicochemical properties (descriptors) for each molecule. These can include:

Electronic Descriptors: Dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, refractivity. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), hydration energy. nih.gov

Topological Descriptors: Indices that describe molecular connectivity and shape.

Model Development: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build an equation that links the descriptors to the biological activity. For example, a simplified QSAR equation might look like: log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume)

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets to ensure it is robust and not due to chance correlation.

QSAR studies on benzimidazole derivatives have successfully identified key properties driving their activity. For example, such studies might reveal that activity against a particular target is positively correlated with lipophilicity (LogP) and negatively correlated with the volume of the substituent at the N-1 position. These insights allow medicinal chemists to prioritize the synthesis of new derivatives with an optimal balance of these properties, accelerating the drug discovery process.

Pharmacological Research and Preclinical Efficacy Studies of 6 Chloro 2 Pentyl 1h Benzimidazole Derivatives

Antimicrobial Efficacy Studies

Derivatives of 6-chloro-1H-benzimidazole have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a range of bacterial and fungal pathogens.

A series of N-substituted 6-chloro-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial properties. microbiologyresearch.org Several of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, including clinically significant strains such as Staphylococcus aureus (including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains), Streptococcus faecalis, and Escherichia coli. microbiologyresearch.orgrsc.org

In one study, a number of N-substituted 2-aryl-6-chloro-1H-benzimidazole derivatives showed promising minimum inhibitory concentrations (MICs) against these pathogens. microbiologyresearch.org For instance, certain derivatives displayed MIC values ranging from 2 to 16 μg/mL against E. coli, S. faecalis, MSSA, and MRSA, which is comparable to the standard antibiotic ciprofloxacin (B1669076) (MIC = 8–16 μg/mL). microbiologyresearch.orgrsc.org The presence of a chlorine atom at the 6-position of the benzimidazole (B57391) ring, combined with specific substitutions at the N-1 and C-2 positions, appears to be crucial for their antibacterial efficacy. microbiologyresearch.orgnih.gov Other studies on 5-halobenzimidazole derivatives have also highlighted their potential as broad-spectrum antimicrobial candidates. amazonaws.com

| Compound Derivative Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | Escherichia coli | 2 - 16 | microbiologyresearch.org |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | Streptococcus faecalis | 2 - 16 | microbiologyresearch.org |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | MSSA | 2 - 16 | microbiologyresearch.org |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | MRSA | 2 - 16 | microbiologyresearch.org |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-benzimidazole | Escherichia coli | 16 | rsc.org |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-benzimidazole | Streptococcus faecalis | 16 | rsc.org |

The antifungal potential of 6-chloro-1H-benzimidazole derivatives has also been explored. Specific derivatives have shown notable activity against clinically relevant fungal strains such as Candida albicans and Aspergillus niger. microbiologyresearch.org For example, one of the potent antibacterial derivatives from the N-substituted 2-aryl-6-chloro-1H-benzimidazole series also demonstrated significant antifungal activity, with MIC values ranging from 8 to 16 μg/mL against both C. albicans and A. niger. microbiologyresearch.orgrsc.org This activity was comparable to the standard antifungal drug fluconazole (B54011) (MIC = 4–128 μg/mL). microbiologyresearch.org The structure-activity relationship suggests that the substitutions on the benzimidazole core are critical for antifungal efficacy. amazonaws.com

| Compound Derivative Type | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | Candida albicans | 8 - 16 | microbiologyresearch.org |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | Aspergillus niger | 8 - 16 | microbiologyresearch.org |

Antineoplastic and Antiproliferative Investigations

The anticancer properties of 6-chloro-1H-benzimidazole derivatives have been a significant area of research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.

Several N-substituted 6-chloro-1H-benzimidazole derivatives have been found to exhibit potent cytotoxic activity against a panel of human cancer cell lines. microbiologyresearch.org These include liver cancer (HepG2), colon cancer (HCT-116), breast cancer (MCF-7, MDA-MB-231), and others like rhabdomyosarcoma (RMS) and colon adenocarcinoma (C26). microbiologyresearch.orgrsc.orgmdpi.com The half-maximal inhibitory concentrations (IC50) for some of the most active compounds were in the low micromolar range, indicating significant antiproliferative effects. microbiologyresearch.orgmdpi.com For instance, certain derivatives showed IC50 values between 1.84 and 10.28 μM against the tested cell lines, which is comparable to the activity of the established anticancer drug paclitaxel (B517696) (IC50 = 1.38–6.13 μM). microbiologyresearch.org

| Compound Derivative Type | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | HepG2 (Liver) | 1.84 - 10.28 | microbiologyresearch.orgmdpi.com |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | MCF-7 (Breast) | 1.84 - 10.28 | microbiologyresearch.orgmdpi.com |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | MDA-MB-231 (Breast) | 1.84 - 10.28 | mdpi.com |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | RMS (Rhabdomyosarcoma) | 2.39 - 10.95 | rsc.orgmdpi.com |

| N-substituted 2-aryl-6-chloro-1H-benzimidazoles | C26 (Colon Adenocarcinoma) | 2.39 - 10.95 | rsc.orgmdpi.com |

The anticancer activity of these benzimidazole derivatives is believed to be mediated through various cellular mechanisms, primarily the induction of apoptosis and cell cycle arrest. nih.gov Molecular docking studies have suggested that these compounds may exert their effects by targeting key enzymes involved in cell proliferation and survival. microbiologyresearch.org One potential target identified for both the antimicrobial and anticancer activities of these compounds is dihydrofolate reductase (DHFR). microbiologyresearch.orgrsc.org Inhibition of DHFR disrupts the synthesis of nucleic acids and amino acids, leading to the cessation of cell growth and division.

Furthermore, some benzimidazole derivatives have been shown to induce apoptosis by disturbing the mitochondrial membrane potential, which in turn leads to the release of pro-apoptotic factors like cytochrome c and the subsequent activation of caspases, the key executioners of apoptosis. nih.gov These compounds can also cause cell cycle arrest at different phases, such as G2/M or G0/G1, preventing cancer cells from progressing through the division cycle. nih.gov

Antiviral Efficacy Assessments

The antiviral properties of the broader class of benzimidazole derivatives have been well-documented, with some chlorinated derivatives showing activity against a range of viruses. microbiologyresearch.orgnih.govnih.gov For instance, 5,6-dichloro-1-(2′-deoxy-β-d-ribofuranosyl)benzimidazole demonstrated inhibitory effects on the replication of DNA viruses such as herpes simplex virus and polyoma virus. microbiologyresearch.org This compound was also found to inhibit some RNA viruses, including poliovirus. microbiologyresearch.org

Other studies have investigated the effects of substituted benzimidazoles, such as 4,5,6-trichloro-l-β-D-ribofuranosyl benzimidazole, on the growth of influenza A and parainfluenza 1 viruses. microbiologyresearch.org A large screening of eighty-six assorted benzimidazole derivatives revealed that several compounds were active against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Sabin-1 (Sb-1) virus. nih.gov While these studies did not specifically focus on 6-chloro-2-pentyl-1H-benzimidazole, they suggest that the chlorinated benzimidazole scaffold is a promising starting point for the development of novel antiviral agents.

Antiparasitic and Antiprotozoal Activities (e.g., Leishmania species, T. spiralis)

Benzimidazole derivatives are well-established as potent anthelmintic agents. nih.gov The exploration of their efficacy against a broader range of parasites, including protozoa, is an active area of research. nih.gov

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health challenge. nih.gov The search for new, effective, and safer treatments is ongoing, with benzimidazole derivatives emerging as a promising class of compounds. nih.govmdpi.com

Studies have shown that N-alkyl benzimidazole-based compounds can exhibit inhibitory activity against Leishmania major promastigotes. nih.gov The mechanism of action for some benzimidazole derivatives against Leishmania is thought to involve the inhibition of enzymes in the folate pathway, such as pteridine (B1203161) reductase 1 (PTR1). nih.gov The structural resemblance of the benzimidazole core to folic acid may contribute to this activity. nih.gov

In the context of structure-activity relationships, substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring are crucial for pharmacological effects. nih.gov Specifically, the introduction of a chloro group at the C-6 position has been explored to enhance biological activities. nih.gov While direct studies on this compound are limited, research on related substituted benzimidazoles provides valuable insights. For instance, a series of 1,2-disubstituted-1H-benzo[d]imidazole derivatives were identified as effective inhibitors of L. mexicana cysteine protease (CPB2.8ΔCTE). nih.gov Notably, a derivative with a chloro substitution at the C-6 position and a carboxymethyl group at the R1 position (Compound 8c) showed potent inhibition. nih.gov

| Compound ID | R | R1 | X | CPB2.8ΔCTE Inhibition (%) (at 20 µM) | L. infantum amastigotes IC50 (µM) |

| 8a | H | H | SO2 | 95.6 | 50.8 |

| 8b | H | CO2CH3 | SO2 | 97.2 | 20.3 |

| 8c | Cl | CO2CH3 | SO2 | 97.4 | 32.5 |

| 8d | Cl | CO2CH3 | CH2 | 92.0 | 6.8 |

Data sourced from De Luca et al. nih.gov

Trichinellosis, caused by the nematode Trichinella spiralis, is a parasitic disease contracted from consuming undercooked meat. neliti.com While benzimidazoles like albendazole (B1665689) are used in treatment, the development of new anthelmintic agents is crucial. nih.gov

Research into novel 1H-benzimidazole derivatives has demonstrated significant effects on the viability of T. spiralis muscle larvae in vitro. neliti.com Some synthesized compounds, which combine the benzimidazole and piperazine (B1678402) pharmacophores, showed remarkable activity, suppressing the motor activity of the larvae. neliti.com Although direct testing of this compound was not reported, studies on other benzimidazole derivatives indicate that substitutions on the benzenoid ring can lead to active compounds against T. spiralis. lookchem.com However, in one study, none of the tested benzimidazole derivatives were as potent as albendazole against this parasite. nih.gov

A study on a 2-(trifluoromethyl)-1H-benzimidazole derivative showed good in vitro activity against T. spiralis muscle larvae. nih.gov This compound induced significant ultrastructural changes in the parasite's cuticle, hypodermis, and midgut, and altered the expression of proteins involved in energy metabolism and the cytoskeleton. nih.gov This highlights the potential of 2-substituted benzimidazoles as anthelmintic agents.

Anti-inflammatory Response Modulation and Inhibition Mechanisms

Benzimidazole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to target various inflammatory mediators. The mechanisms of action can include the inhibition of cyclooxygenase (COX) enzymes, 5-lipoxygenase activating protein (FLAP), and the modulation of specific cytokines and receptors.

A study evaluating a series of substituted benzimidazole derivatives demonstrated significant anti-inflammatory activity in a rat paw edema model. Several compounds showed a prominent reduction in paw edema, comparable to the standard drug aceclofenac. While this study did not specifically include this compound, it underscores the potential of the benzimidazole scaffold in developing anti-inflammatory agents.

The anti-inflammatory potential of benzimidazole derivatives is a recognized pharmacological property. nih.gov

Exploration of Other Investigated Biological Activities (e.g., Antioxidant, Antihypertensive, Anticonvulsant)

The versatility of the benzimidazole scaffold extends to a range of other biological activities, including antioxidant, antihypertensive, and anticonvulsant effects. nih.govresearchgate.netnih.govresearchgate.net

Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, is implicated in various diseases. nih.gov Benzimidazole derivatives have been synthesized and evaluated for their antioxidant potential. researchgate.net

In one study, a series of 2-substituted-5-methylbenzimidazole derivatives were synthesized and their antioxidant activity was assessed using a DPPH free radical scavenging assay. researchgate.net Some of the synthesized compounds exhibited antioxidant activity with IC50 values ranging from 1.054 to 19.05 µg/ml, which was comparable to the standard antioxidant BHT (26.96 µg/ml). researchgate.net

Another study investigated the antioxidant properties of imines containing 1H-benzimidazoles by measuring the inhibition of lipid peroxidation (LPO) in rat liver microsomes. nih.gov Several compounds showed moderate to high LPO inhibitory activity, with the most active compound demonstrating 57% inhibition, compared to 65% for the standard butylated hydroxytoluene (BHT). nih.gov

The antioxidant activity of benzimidazole derivatives is often linked to their ability to scavenge free radicals and reduce oxidative damage. rsc.org

| Compound Type | Assay | Activity | Reference |

| 2-substituted-5-methylbenzimidazoles | DPPH radical scavenging | IC50 values of 1.054-19.05 µg/ml | researchgate.net |

| Imines containing 1H-benzimidazoles | Lipid Peroxidation Inhibition | Up to 57% inhibition | nih.gov |

| 1,5-bis(6-chloro-1H-benzimidazol-2-yl)pentan-3-one Ru(II) complex | DPPH radical scavenging | Significant radical scavenging activity | researchgate.net |

Hypertension is a major cardiovascular risk factor, and many therapeutic agents target the renin-angiotensin system (RAS). ntnu.no Benzimidazole derivatives, such as telmisartan (B1682998), are known angiotensin II receptor blockers (ARBs). nih.govresearchgate.net The benzimidazole ring is considered a key pharmacophore for antihypertensive activity. nih.gov

The antihypertensive effect of benzimidazole derivatives is influenced by the nature of the substituents on the benzimidazole nucleus, particularly at the 2-position. ntnu.no Short alkoxy chains or branched/linear propyl or butyl groups at this position have been found to be effective. ntnu.no For instance, telmisartan has a propyl group at the 2-position of its central benzimidazole ring. ntnu.no This suggests that the 2-pentyl group in this compound could contribute favorably to antihypertensive activity.

Studies on various 2-phenyl substituted benzimidazoles have shown their potential as antihypertensive agents. nih.gov The synthesis and evaluation of benzimidazole and benzindazole derivatives have identified compounds with antihypertensive activity comparable to telmisartan. ekb.eg

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and safety profiles is an ongoing effort. nih.gov Benzimidazole derivatives have been designed and synthesized as potential anticonvulsant agents. nih.gov

A series of novel 2-substituted benzimidazole derivatives were synthesized and screened for their anticonvulsant activity using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov Several of these compounds exhibited potent anticonvulsant effects with low neurotoxicity. nih.gov The design of these molecules often incorporates pharmacophoric elements known to be essential for anticonvulsant activity. nih.gov While specific data on this compound is not available, the broader research into benzimidazole derivatives suggests this chemical class holds promise for the development of new anticonvulsant therapies.

Molecular Mechanisms of Action and Target Elucidation for 6 Chloro 2 Pentyl 1h Benzimidazole Derivatives

Interaction with Specific Biological Targets

The benzimidazole (B57391) scaffold, a key structural feature of these compounds, is recognized as a "privileged substructure" in medicinal chemistry. Its resemblance to purine (B94841) enables it to readily interact with various biopolymers, forming the basis for its wide-ranging biological activities. nih.govnih.gov The specific substitutions at the N-1, C-2, and C-5/6 positions of the benzimidazole ring significantly influence the compound's pharmacological properties and its affinity for different biological targets. nih.govacs.org

Enzyme Inhibition Profiles

Derivatives of 6-chloro-2-pentyl-1H-benzimidazole have been shown to inhibit a range of enzymes crucial for cellular function and survival. This inhibitory action is a key mechanism behind their observed antimicrobial and anticancer effects.

Tubulin Polymerization: Certain benzimidazole derivatives act as inhibitors of tubulin polymerization. nih.gov By disrupting the formation of microtubules, which are essential components of the cytoskeleton, these compounds can arrest the cell cycle, particularly in the G2/M phase, and induce apoptosis (programmed cell death) in cancer cells. nih.gov

DNA Topoisomerase: Benzimidazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are critical for managing the topological state of DNA during replication and transcription. nih.govmdpi.com By inhibiting these enzymes, the compounds can lead to DNA damage and ultimately cell death. Some benzimidazole derivatives have shown the ability to act as dual inhibitors of both topoisomerase I and topoisomerase II. mdpi.com

Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a key enzyme in the synthesis of tetrahydrofolate, a vital precursor for the production of purines and some amino acids. nih.gov The inhibition of DHFR is a well-established strategy for both antimicrobial and anticancer therapies. nih.govnih.govnih.gov Several N,2,6-trisubstituted and N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent inhibitory activity against DHFR, highlighting this as a significant mechanism of their action. nih.govacs.orgnih.govrsc.org

Cyclooxygenases (COXs): Benzimidazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). nih.govnih.gov These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a particularly desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Tyrosine Kinases: The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine receptor signaling, which is implicated in inflammatory diseases. nih.gov Specific benzimidazole derivatives have been developed as selective inhibitors of JAK1, demonstrating the potential of this chemical scaffold to target key components of inflammatory pathways. nih.gov

Histone Deacetylase 6 (HDAC6): Histone deacetylases (HDACs) are important targets for anticancer drug development. rsc.orgnih.govresearchgate.netnih.govunimore.it HDAC6, a specific isoform, is primarily located in the cytoplasm and deacetylates non-histone proteins like tubulin. nih.govunimore.it Novel benzimidazole-based inhibitors have been designed to selectively target HDAC6, leading to increased acetylation of tubulin and demonstrating potent anticancer activity. rsc.orgnih.gov

DNA Binding and Intercalation Mechanisms

Beyond enzyme inhibition, some this compound derivatives can directly interact with DNA. The chloroethyl group, when present, can form covalent bonds with nucleophilic sites on the DNA molecule. This can lead to the cross-linking of DNA strands, thereby disrupting the processes of DNA replication and transcription. This mechanism is characteristic of alkylating agents used in chemotherapy.

Modulation of Protein Synthesis in Pathogenic Microorganisms

The antimicrobial activity of certain benzimidazole derivatives is linked to their ability to interfere with protein synthesis in pathogenic microorganisms. nih.gov This can occur through various mechanisms, including the inhibition of enzymes essential for the production of amino acids or the direct interaction with ribosomal machinery.

Receptor Binding and Allosteric Modulation

In addition to enzymatic targets, benzimidazole derivatives can also interact with specific cellular receptors.

Angiotensin II Receptors: A significant area of research has focused on the development of benzimidazole derivatives as antagonists of the angiotensin II (A II) receptor, specifically the AT1 subtype. nih.govfrontiersin.org Angiotensin II is a potent vasoconstrictor, and blocking its receptor is a key strategy for treating hypertension. nih.govfrontiersin.org The presence of a 7-carboxyl group on the benzimidazole ring has been identified as crucial for potent and insurmountable antagonism of the A II receptor. nih.gov

Disruption of Key Signal Transduction Pathways

By inhibiting key enzymes and binding to receptors, this compound derivatives can disrupt critical signal transduction pathways. For instance, the inhibition of JAK1 can modulate cytokine-mediated signaling, which is central to inflammatory responses. nih.gov Similarly, the antagonism of angiotensin II receptors directly interferes with the renin-angiotensin-aldosterone system, a major regulator of blood pressure. frontiersin.org

Cellular Uptake and Intracellular Localization Studies

For a compound to exert its biological effect, it must be able to enter the target cell and reach its intracellular site of action. The lipophilicity of benzimidazole derivatives can be modified to enhance their ability to penetrate lipid membranes. nih.gov Studies on the cellular uptake of these compounds are crucial for understanding their bioavailability and optimizing their therapeutic efficacy. For example, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is often used to predict the pharmacokinetic properties of newly synthesized derivatives. nih.govnih.gov Furthermore, understanding the intracellular localization of these compounds, whether they accumulate in the cytoplasm or the nucleus, is essential for elucidating their precise mechanisms of action.

Interactive Data Table of Research Findings

| Compound Class | Target Enzyme/Receptor | Observed Effect | Reference |

| Benzimidazole Derivatives | Tubulin Polymerization | Inhibition, Cell Cycle Arrest (G2/M), Apoptosis | nih.gov |

| 1H-Benzimidazole Derivatives | DNA Topoisomerase I | Inhibition | nih.gov |

| Benzimidazole Derivatives | DNA Topoisomerases | Inhibition, DNA Damage | mdpi.com |

| Pyrimidine-Clubbed Benzimidazoles | Dihydrofolate Reductase (DHFR) | Inhibition, Antibacterial Activity | nih.gov |

| N-substituted Benzimidazoles | Dihydrofolate Reductase (DHFR) | Inhibition, Antimicrobial & Anticancer Activity | nih.govnih.govrsc.org |

| Benzimidazole Derivatives | Cyclooxygenases (COXs) | Inhibition, Anti-inflammatory Activity | nih.gov |

| 1,2-disubstituted Benzimidazoles | Janus Kinase 1 (JAK1) | Selective Inhibition | nih.gov |

| Benzimidazole-based Inhibitors | Histone Deacetylase 6 (HDAC6) | Selective Inhibition, Anticancer Activity | rsc.orgnih.gov |

| 6-(2-chloroethyl)-1H-benzimidazole | DNA | Covalent Bonding, Cross-linking | |

| Benzimidazole-7-carboxylic Acids | Angiotensin II (AT1) Receptor | Antagonism, Antihypertensive Activity | nih.govfrontiersin.org |

Computational Chemistry and in Silico Approaches in Benzimidazole Research

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For benzimidazole (B57391) derivatives, docking studies are crucial for understanding their mechanism of action at a molecular level.

In the context of 6-Chloro-2-pentyl-1H-benzimidazole and related structures, molecular docking has been employed to investigate their potential as inhibitors of various enzymes and receptors. For instance, studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have utilized molecular docking to predict their binding modes within the active sites of targets like dihydrofolate reductase (DHFR) from Staphylococcus aureus, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6). nih.govresearchgate.net These simulations help in identifying key amino acid residues that interact with the benzimidazole core and its substituents, which is vital for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Docking experiments with various benzimidazole derivatives have demonstrated favorable interactions with protein receptors, indicated by significant binding energy values. researchgate.net For example, docking of benzimidazole derivatives against the Cathepsin L-like proteinase of Fasciola hepatica showed promising binding energies. researchgate.net Similarly, docking studies of benzimidazole analogues with dihydropteroate (B1496061) synthase (DHPS), a key bacterial enzyme, revealed binding affinities that surpassed those of standard drugs. researchgate.net The benzimidazole scaffold is recognized for its strong binding affinity to a variety of protein receptors and enzymes. researchgate.netresearchgate.net

The insights gained from these docking studies are instrumental in the rational design of more potent and selective inhibitors. By understanding how the chloro and pentyl groups of this compound contribute to binding, researchers can make informed modifications to enhance its therapeutic potential.

Table 1: Examples of Molecular Docking Studies on Benzimidazole Derivatives

| Compound Class | Protein Target | Key Findings |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Dihydrofolate reductase (DHFR), VEGFR-2, HDAC6 | Predicted binding modes and key interacting residues, guiding SAR studies. nih.govresearchgate.net |

| Benzimidazole derivatives | Cathepsin L-like proteinase (Fasciola hepatica) | Favorable interactions with significant binding energy values. researchgate.net |

| Benzimidazole analogues | Dihydropteroate synthase (DHPS) | Binding affinities surpassed those of standard sulfonamide drugs. researchgate.net |

| Benzimidazole-based F protein inhibitors | Respiratory Syncytial Virus (RSV) F protein | Hydrophobic interactions and π-π stacking with F140 and F488 residues were identified as key. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and binding stability of a ligand-protein complex over time. This technique complements the static picture provided by molecular docking.

For benzimidazole derivatives, MD simulations have been used to assess the stability of the ligand within the binding pocket of the target protein. semanticscholar.org For example, MD simulations of benzimidazole derivatives complexed with beta-tubulin were performed to study the stability of the interaction, which is relevant to their anthelmintic activity. semanticscholar.org The root mean square deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to evaluate its stability. nih.gov A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. nih.gov

Furthermore, MD simulations can reveal the flexibility of both the ligand and the protein, providing insights into the induced-fit mechanisms of binding. semanticscholar.org The analysis of root mean square fluctuations (RMSF) of individual residues can highlight which parts of the protein are most affected by ligand binding. semanticscholar.org These simulations are crucial for validating docking poses and for gaining a deeper understanding of the dynamic nature of ligand-receptor interactions, which is essential for the development of effective drug candidates.

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used for these analyses. nih.gov

For benzimidazole derivatives, these calculations provide valuable information on several key parameters:

HOMO-LUMO Energy Gap : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's chemical reactivity and kinetic stability. sapub.org A small HOMO-LUMO gap suggests that the molecule is more reactive. For a related compound, 6-Bromo-2-chloro-1-cyclopropyl-1H-benzo[d]imidazole, the HOMO-LUMO gap was estimated to be around 5.0–5.5 eV. The HOMO is often localized on the benzimidazole π-system, while the LUMO may involve antibonding orbitals of the substituents.

Molecular Electrostatic Potential (MESP) : MESP maps are used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For benzimidazole derivatives, the MESP can identify regions of negative potential, often associated with nitrogen atoms, which can act as hydrogen bond acceptors. nih.govsemanticscholar.org Regions of positive potential are also identified, indicating potential sites for interaction with negatively charged residues in a protein's active site. nih.gov

Table 2: Quantum Chemical Properties of Benzimidazole Derivatives

| Property | Significance |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. sapub.org |

| Molecular Electrostatic Potential (MESP) | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. nih.govresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Reveals charge delocalization and hyperconjugative interactions contributing to molecular stability. nih.govsapub.org |

| Polarizability | Influences van der Waals interactions. jocpr.com |

| Dipole Moment | Affects solubility and dipole-dipole interactions. |

Virtual Screening and Rational Drug Design Strategies for Lead Optimization

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This approach, combined with rational drug design, is a powerful strategy for lead optimization.

For benzimidazole derivatives, virtual screening can be used to identify novel scaffolds with potential therapeutic activity. mdpi.com For example, a ligand-based virtual screening of the ZINC15 database was performed using the benzimidazole scaffold to identify potential inhibitors of Leishmania mexicana triosephosphate isomerase. mdpi.com Once a hit compound like this compound is identified, rational drug design strategies can be employed to optimize its properties. semanticscholar.org This involves making targeted modifications to the structure based on the understanding of its interaction with the target protein, as revealed by docking and MD simulations. semanticscholar.org

The goal of lead optimization is to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compound. For example, based on 3D-QSAR models, key features such as lipophilicity and hydrogen bonding at specific positions of the benzimidazole nucleus have been identified as important for activity. tandfonline.comtandfonline.com This information can then be used to guide the synthesis of new derivatives with improved properties. tandfonline.comtandfonline.com

Computational Prediction of ADMET-Related Properties for Research Candidate Prioritization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. nih.gov In silico ADMET prediction allows for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, which can save significant time and resources. nih.govresearchgate.net

For benzimidazole derivatives, various computational models are used to predict their ADMET properties. tandfonline.comtandfonline.com These models can predict parameters such as:

Human Intestinal Absorption (HIA) : Predicts the extent to which a compound will be absorbed from the gut. researchgate.net

Blood-Brain Barrier (BBB) Permeability : Predicts whether a compound is likely to cross the BBB, which is important for drugs targeting the central nervous system and for avoiding CNS side effects. researchgate.net

Cytochrome P450 (CYP) Inhibition : Predicts the potential for a compound to inhibit key drug-metabolizing enzymes, which can lead to drug-drug interactions. researchgate.net

Toxicity : Predicts potential toxicities such as mutagenicity (Ames test) and carcinogenicity. mdpi.com

These predictions are often based on Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure of a compound with its physicochemical and biological properties. nih.gov By evaluating the ADMET profile of this compound and its analogues, researchers can prioritize the most promising candidates for further development. nih.govresearchgate.net

Table 3: Commonly Predicted ADMET Properties for Benzimidazole Derivatives

| Property | Description | Importance |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the intestine. researchgate.net | Crucial for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system. researchgate.net | Important for CNS-acting drugs and for avoiding CNS side effects. |

| CYP2D6 Inhibition | Potential to inhibit the CYP2D6 metabolizing enzyme. researchgate.net | Predicts potential for drug-drug interactions. |

| Ames Toxicity | Prediction of mutagenic potential. mdpi.com | An early indicator of potential carcinogenicity. |

| Drug-likeness | Adherence to empirical rules like Lipinski's Rule of Five. phcogj.com | Helps to identify compounds with properties favorable for oral administration. |

Emerging Research Directions and Future Prospects for 6 Chloro 2 Pentyl 1h Benzimidazole

Innovative Design of Novel Benzimidazole (B57391) Scaffolds with Enhanced Potency and Selectivity

The rational design of novel benzimidazole derivatives is a key strategy to enhance their therapeutic potential. For 6-Chloro-2-pentyl-1H-benzimidazole, structural modifications can be systematically explored to improve potency and selectivity towards specific biological targets. Research into related benzimidazole compounds has demonstrated that substitutions at the N-1 position of the benzimidazole ring can significantly influence their biological activity. nih.gov

One promising approach is the synthesis of N-substituted derivatives of this compound. By introducing various alkyl or aryl groups at the N-1 position, it is possible to modulate the compound's lipophilicity, steric bulk, and electronic properties, thereby fine-tuning its interaction with target proteins. For instance, the introduction of benzyl (B1604629) groups at the N-1 position of other benzimidazole scaffolds has been shown to enhance anticancer activity. nih.gov

Microwave-assisted synthesis has emerged as an efficient method for the rapid generation of diverse benzimidazole libraries. rsc.org This technique dramatically reduces reaction times and often improves yields compared to conventional heating methods. nih.gov The application of microwave-assisted synthesis to this compound could accelerate the discovery of new derivatives with superior therapeutic profiles.

Computational methods, such as molecular docking, play a crucial role in the design of these novel scaffolds. rsc.org By modeling the interactions between potential derivatives and their biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. For example, in silico studies have been used to predict the binding of benzimidazole derivatives to key enzymes like dihydrofolate reductase (DHFR), a target for both antimicrobial and anticancer agents. rsc.org

Table 1: Strategies for Innovative Design of this compound Scaffolds

| Design Strategy | Rationale | Potential Outcome |

| N-1 Substitution | Modulate lipophilicity, steric and electronic properties. nih.gov | Enhanced target binding and improved pharmacokinetic profile. |

| Microwave-Assisted Synthesis | Accelerate reaction times and increase yields. rsc.orgnih.gov | Rapid generation of a diverse library of derivatives for screening. |

| Molecular Docking | Predict binding affinity and selectivity for biological targets. rsc.org | Prioritization of promising candidates for synthesis, reducing costs and time. |

| Scaffold Hopping | Replace the core scaffold while maintaining key pharmacophoric features. researchgate.net | Discovery of novel intellectual property with potentially improved properties. |

Development of Multi-Target-Directed Ligands for Complex Diseases

The "one-drug, one-target" paradigm has been increasingly challenged by the multifactorial nature of complex diseases like cancer and infectious diseases. Consequently, the development of multi-target-directed ligands (MTDLs) has gained significant traction. The benzimidazole scaffold is particularly well-suited for the design of MTDLs due to its ability to interact with multiple biological targets. nih.gov

Research has shown that certain benzimidazole derivatives can exhibit both antimicrobial and anticancer activities. nih.gov This dual activity is highly beneficial, especially for immunocompromised cancer patients who are susceptible to opportunistic infections. The this compound core could be leveraged to develop such MTDLs. For instance, molecular docking studies have suggested that some benzimidazoles can target dihydrofolate reductase (DHFR), an enzyme essential for both microbial and cancer cell proliferation. rsc.orgnih.gov

Furthermore, benzimidazole derivatives have been investigated for their potential to target multiple pathways involved in cancer progression. For example, some derivatives have been predicted to interact with vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6), both of which are crucial targets in oncology. rsc.org By designing derivatives of this compound that can modulate these and other cancer-related targets, it may be possible to develop more effective and robust anticancer agents.

Strategies to Overcome Mechanisms of Drug Resistance in Pathogens and Cancer Cells

Drug resistance is a major obstacle in the treatment of both infectious diseases and cancer. Benzimidazole derivatives can be implicated in strategies to overcome these resistance mechanisms. The development of resistance often involves the overexpression of efflux pumps, which actively transport drugs out of the cell, or mutations in the drug's target protein. nih.govresearchgate.net

One strategy to combat resistance is the use of combination therapies, where a benzimidazole derivative could be co-administered with other therapeutic agents. nih.gov For instance, this compound or its derivatives could potentially act as efflux pump inhibitors, thereby restoring the efficacy of other drugs that are substrates for these pumps. mdpi.com

Another approach is to design benzimidazole derivatives that are less susceptible to resistance mechanisms. This could involve creating compounds that bind to their target in a novel way, making it more difficult for a single point mutation to confer resistance. Additionally, the development of MTDLs, as discussed in the previous section, can also be an effective strategy against resistance, as it is less likely for a cell to simultaneously develop resistance to a drug that hits multiple targets.

Exploration of Hybrid Molecules and Conjugates

The creation of hybrid molecules and conjugates represents a promising strategy to enhance the therapeutic efficacy and overcome the limitations of existing drugs. This approach involves covalently linking two or more pharmacophores to create a single molecule with multiple pharmacological activities or improved properties.

The this compound scaffold can be a versatile platform for the development of such hybrids. For example, it could be conjugated with other known anticancer or antimicrobial agents to create a molecule with synergistic or additive effects.

Metal complexes of benzimidazole derivatives have also shown significant potential. nih.gov The coordination of metal ions like copper, zinc, or silver to a benzimidazole ligand can lead to a significant enhancement of its biological activity. nih.govnih.gov The resulting complexes may have different mechanisms of action compared to the parent ligand, potentially overcoming resistance and exhibiting improved cytotoxicity towards cancer cells. nih.govnih.gov

Table 2: Examples of Hybrid and Conjugate Strategies for Benzimidazoles

| Hybrid/Conjugate Type | Rationale | Potential Advantage |

| Benzimidazole-Pharmacophore Hybrids | Combine the activity of two different drug classes into a single molecule. | Synergistic effects, potential to overcome resistance. |

| Benzimidazole-Metal Complexes | Enhance biological activity through coordination with metal ions. nih.govnih.gov | Improved cytotoxicity, novel mechanisms of action. nih.govnih.gov |

| Benzimidazole-Peptide Conjugates | Improve targeting to specific cells or tissues. researchgate.net | Increased efficacy and reduced off-target toxicity. |

Advanced Preclinical In Vitro and In Vivo Model Systems for Efficacy Assessment

The robust preclinical evaluation of any new therapeutic candidate is crucial for its successful translation to the clinic. A variety of advanced in vitro and in vivo models are available to assess the efficacy of this compound and its derivatives.

In Vitro Models: Initial screening for biological activity is typically performed using cell-based in vitro assays. nih.gov For antimicrobial testing, this would involve determining the minimum inhibitory concentration (MIC) against a panel of relevant bacterial and fungal strains. For anticancer evaluation, cytotoxicity assays against various cancer cell lines are employed. mdpi.com

More advanced in vitro models, such as 3D cell cultures (spheroids and organoids) and organ-on-a-chip (OOC) technology, offer a more physiologically relevant environment for drug testing compared to traditional 2D cell cultures. nih.gov These models can provide more accurate predictions of a compound's efficacy and toxicity in humans.

In Vivo Models: Following promising in vitro results, efficacy is further evaluated in animal models. For antimicrobial assessment, these can include models of systemic infection (septicemia), localized infections (e.g., skin, lung), and colonization models. vibiosphen.com Key endpoints in these studies include animal survival, reduction in pathogen load in target organs, and monitoring of inflammatory biomarkers. vibiosphen.com

For anticancer efficacy, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. More sophisticated models, such as patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs), can provide a more accurate representation of human tumors and their response to treatment.

The selection of appropriate preclinical models is critical for obtaining meaningful data that can guide the clinical development of this compound and its future derivatives. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-2-pentyl-1H-benzimidazole, and how are intermediates characterized?

The synthesis typically involves condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents under acidic conditions. For example, substituted benzimidazoles are synthesized via cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to activate intermediates . Key intermediates, such as 4-chloro-2-(thiophen-2-yl)phenol, are characterized using FT-IR, NMR (¹H and ¹³C), and mass spectrometry to confirm regioselectivity and purity . X-ray crystallography is critical for resolving structural ambiguities, such as distinguishing between 5- and 6-chloro isomers .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms the benzimidazole core. For example, aromatic protons appear in the δ 7.0–8.5 ppm range, while alkyl chains (e.g., pentyl) show signals at δ 0.8–2.5 ppm .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and fragmentation patterns.

- Thermal analysis : TGA/DTA evaluates thermal stability, with decomposition temperatures >200°C indicating robust aromatic systems .

- Chromatography : HPLC with UV detection (λ ~280 nm) assesses purity, while QSRR (quantitative structure-retention relationship) models correlate retention times with molecular descriptors like polar surface area .

Q. How is the biological activity of this compound evaluated in preliminary assays?

- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) screen for antiproliferative effects. DNA-binding potential is tested via ethidium bromide displacement assays .

- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .

- Enzyme inhibition : Fluorescence-based assays target enzymes like topoisomerase II or Hedgehog signaling pathway components (e.g., SMO receptor) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?

- Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to targets like DNA grooves or fungal lanosterol 14α-demethylase .

- DFT calculations : HOMO-LUMO analysis identifies charge-transfer interactions, while vibrational energy distribution (VEDA) correlates IR/Raman peaks with specific bond vibrations .

- QSAR modeling : MLR (multiple linear regression) links substituent electronic parameters (e.g., Hammett σ) to biological activity, optimizing logP and polarizability .

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?

- Structural validation : Re-examining X-ray or NMR data to rule out isomerization (e.g., 5-chloro vs. 6-chloro configurations) .

- Assay optimization : Standardizing cell culture conditions (e.g., serum concentration, incubation time) to minimize variability in cytotoxicity results .

- Synergistic studies : Testing combinations with adjuvants (e.g., efflux pump inhibitors) to overcome microbial resistance .

Q. How are structure-activity relationships (SARs) systematically investigated for benzimidazole derivatives?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂) at position 6 enhances DNA intercalation, while alkyl chains (e.g., pentyl) improve lipophilicity .

- Heterocyclic hybridization : Fusing thiophene or pyridine rings modulates π-π stacking and hydrogen-bonding interactions .

- Metal coordination : Zinc(II) or palladium(II) complexes enhance stability and catalytic activity in cross-coupling reactions .

Q. What advanced spectroscopic techniques are used to study reaction mechanisms involving this compound?

- In situ NMR : Monitors intermediates during microwave-assisted synthesis, such as Pd-catalyzed Heck reactions .

- Time-resolved fluorescence : Tracks dynamic interactions with biomolecules (e.g., serum albumin) to determine binding constants .

- EPR spectroscopy : Detects radical intermediates in oxidation or photodegradation pathways .

Methodological Considerations

Q. How are synthetic yields optimized for large-scale production of benzimidazole derivatives?

Q. What protocols ensure reproducibility in biological assays for benzimidazole-based compounds?

Q. How is metabolic stability assessed for this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.